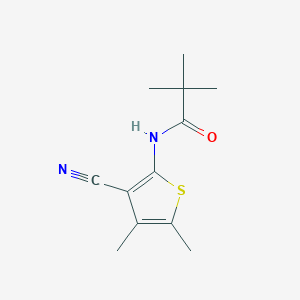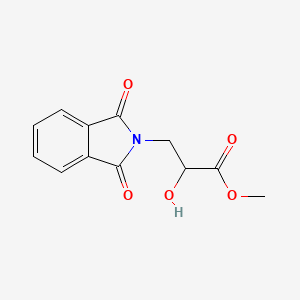
Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate: is a chemical compound characterized by its molecular structure, which includes a methyl ester group, a hydroxyl group, and a 1,3-dioxoisoindolin-2-yl moiety
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition: One common synthetic route involves the nucleophilic addition of phthalimide to propiolate. This reaction typically requires specific conditions such as temperature control and the use of a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques to obtain the final product.
Types of Reactions:
Reduction: Reduction reactions can also be performed, typically involving the addition of hydrogen or the removal of oxygen atoms.
Substitution: Substitution reactions may occur, where one functional group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products Formed:
Oxidation Products: Depending on the specific conditions, oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions can yield alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of different functional groups, such as halides or esters.
Mechanism of Action
Target of Action
Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate is a derivative of isoindolinone , a class of compounds that have been found in a variety of natural products and synthetic biologically active compounds Isoindolinone derivatives have been known to interact with a variety of biological targets, depending on their specific structural features .
Mode of Action
Isoindolinone derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with target proteins or enzymes . The specific interactions and resulting changes would depend on the structural features of the isoindolinone derivative and the nature of its target.
Biochemical Pathways
Isoindolinone derivatives have been known to affect a variety of biochemical pathways, depending on their specific structural features and targets . These could include pathways related to cell cycle regulation, apoptosis, and signal transduction, among others .
Result of Action
Isoindolinone derivatives have been known to exert a variety of biological effects, depending on their specific structural features and targets . These could include antiproliferative effects, induction of apoptosis, and modulation of signal transduction pathways, among others .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical reactions. Biology: In biological research, the compound may be used to study enzyme mechanisms or as a probe in biochemical assays. Medicine: Potential medicinal applications include the development of pharmaceuticals, where the compound's properties can be harnessed for therapeutic purposes. Industry: In industrial applications, the compound may be used in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate: This compound is structurally similar but contains an acrylate group instead of a hydroxyl group.
Propanoic acid, 2,2-dimethyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester: Another related compound with a different ester group.
Uniqueness: The presence of the hydroxyl group in Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropanoate distinguishes it from similar compounds, providing unique chemical properties and reactivity.
This compound in various scientific and industrial fields. Its versatile applications and unique properties make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
methyl 3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-12(17)9(14)6-13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRHMODRZVFVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-phenyloxan-4-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2903968.png)
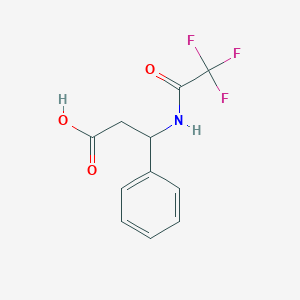
![Methyl2-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)
![6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2903973.png)
![N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide](/img/structure/B2903977.png)

![(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2903979.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2903981.png)
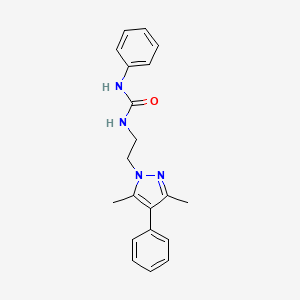
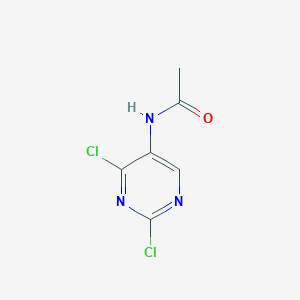
![N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2903986.png)


